5-[(4-Nitrophenoxy)methyl]-2-furoic acid
Overview
Description
5-[(4-Nitrophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H9NO6. It is characterized by the presence of a furan ring substituted with a nitrophenoxy methyl group.
Preparation Methods
The synthesis of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-nitrophenol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(4-Nitrophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Nitrophenoxy)methyl]-2-furoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel compounds with potential pharmaceutical and agrochemical applications.
Biology: It is used in studies to understand the interactions of nitrophenoxy compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to changes in their activity. The furan ring can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
5-[(4-Nitrophenoxy)methyl]-2-furoic acid can be compared with similar compounds such as:
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furoic acid: This compound has a methyl group instead of a hydrogen atom on the phenoxy ring, which can influence its reactivity and applications.
5-[(4-Methoxy-2-nitrophenoxy)methyl]-2-furoic acid: The presence of a methoxy group can alter the compound’s solubility and interaction with biological systems.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFAJGZQGYZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230828 | |
Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438219-25-1 | |
Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438219-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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